Genistein7,4'-di-O-beta-D-glucopyranoside
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Overview
Description
Genistein 7,4’-di-O-beta-D-glucopyranoside is a naturally occurring isoflavone glycoside. It is primarily isolated from the aerial parts of Lupinus hartwegi . This compound is known for its significant estrogenic proliferative effects in MCF-7 cells . It has a molecular formula of C27H30O15 and a molecular weight of 594.52 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Genistein 7,4’-di-O-beta-D-glucopyranoside involves the glycosylation of genistein. The reaction typically uses glucosyl donors such as glucopyranosyl bromide in the presence of a catalyst like silver carbonate. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of Genistein 7,4’-di-O-beta-D-glucopyranoside often involves extraction from plant sources, particularly from Lupinus hartwegi. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Genistein 7,4’-di-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in an aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of Genistein 7,4’-di-O-beta-D-glucopyranoside.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Genistein 7,4’-di-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions.
Biology: Investigated for its estrogenic effects in cell lines like MCF-7.
Medicine: Explored for its potential in treating postmenopausal symptoms, osteoporosis, and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Genistein 7,4’-di-O-beta-D-glucopyranoside involves its interaction with estrogen receptors. It exhibits estrogenic proliferative effects by binding to estrogen receptors in cells like MCF-7. This binding activates estrogen-responsive genes, leading to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Genistin: Another isoflavone glycoside found in soybeans.
Daidzin: An isoflavone glycoside similar to Genistein 7,4’-di-O-beta-D-glucopyranoside but with different glycosylation patterns.
Glycitin: Another related isoflavone glycoside.
Uniqueness
Genistein 7,4’-di-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 7 and 4’ positions, which imparts distinct biological activities compared to other isoflavone glycosides .
Properties
IUPAC Name |
5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJDQONJYHNTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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